2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 2H-1,3-benzodioxole-5-ol with furan-2-carbaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole or furan derivatives.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole and furan moieties can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZALDEHYDE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)ETHYLAMINE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZOIC ACID
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both benzodioxole and furan rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NO5 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13NO5/c16-14(15-7-11-2-1-5-17-11)8-18-10-3-4-12-13(6-10)20-9-19-12/h1-6H,7-9H2,(H,15,16) |
InChI Key |
WMMBWTSQKWRLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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